molecular formula C9H9ClO B045335 3-Chlorophenylacetone CAS No. 14123-60-5

3-Chlorophenylacetone

Cat. No. B045335
CAS RN: 14123-60-5
M. Wt: 168.62 g/mol
InChI Key: VCNYPJMEQHTAHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Chlorophenylacetone synthesis involves various chemical routes, including reactions of acylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, leading to functionalized benzophenones and other derivatives depending on the substituents (Iaroshenko et al., 2012). Another method involves organic zinc reagents and acetic anhydride, providing a new process for synthesizing 4-chlorophenylacetone, closely related to 3-Chlorophenylacetone, with an overall yield of 78% (Zhang Tianlin, 2003).

Molecular Structure Analysis

The molecular structure of 3-Chlorophenylacetone derivatives can be elucidated through NMR studies and X-ray crystallographic analysis. Such studies reveal the arrangement of atoms and the molecular geometry that is crucial for understanding the compound's reactivity and properties (Iaroshenko et al., 2012).

Chemical Reactions and Properties

3-Chlorophenylacetone undergoes various chemical reactions, including the formation of 2-hydroxybenzophenones, benzo[c]chromenes, and benzo[c]coumarins, depending on the substituents present during the reaction (Iaroshenko et al., 2012). The compound's reactivity is influenced by its molecular structure, particularly the presence of the chloro and ketone functional groups.

Physical Properties Analysis

The physical properties of 3-Chlorophenylacetone derivatives, such as melting points, solubility, and crystalline structure, can be characterized using various analytical techniques. These properties are essential for determining the compound's suitability for specific applications and for guiding the synthesis and purification processes.

Chemical Properties Analysis

The chemical properties of 3-Chlorophenylacetone, including its reactivity with different reagents and its behavior in various chemical reactions, are central to its applications in organic synthesis. For instance, its role in the synthesis of highly functionalized molecules showcases its versatility and reactivity (Rao & Vasantham, 2009).

Scientific Research Applications

  • Chloroacetone, a major product of atmospheric oxidation reactions involving compounds like 3-chloro-2-methyl-1-propene and others, is significantly influenced by OH radicals during the day and NO3 during the night, as noted by Zhang et al. (2017) in their study on the atmospheric oxidation of selected chlorinated alkenes (Zhang et al., 2017).

  • Nawrath et al. (2010) discovered that the bacterium Chitinophaga Fx7914 produces 2Methyltetrahydrothiophen-3-one, contributing to the aroma of various foodstuffs, including wine. This compound is derived from homocysteine, pyruvate, and acyloin (Nawrath et al., 2010).

  • Zhang et al. (2014) developed a method using ultrasound-assisted extraction and synchronous derivative liquid-liquid microextraction for analyzing three chlorophenols in toilet paper, which has potential applications in environmental monitoring (Zhang et al., 2014).

  • El-Rayes et al. (2019) identified compounds 16b, 16c, and 18 as potential HDAC inhibitors with promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

  • Ates et al. (2013) studied poly(3,4-ethylenedioxythiophene) and poly(3-octylthiophene)/glassy carbon electrodes, noting their high low-frequency capacitance and double-layer capacitance in specific electrolytes, which could be relevant for electrochemical applications (Ates et al., 2013).

  • Thron et al. (1963) investigated the stereospecificity of aryl esters of tropine and pseudotropine in drug-tissue receptor interactions, noting unique behaviors of p-chlorophenylacetate esters (Thron et al., 1963).

  • Gafer and Abdel‐Latif (2011) demonstrated the antimicrobial activity of some new 4-arylazo-3-methylthiophene disperse dyes on polyester fabrics against both Gram-positive and Gram-negative bacteria (Gafer & Abdel‐Latif, 2011).

  • Collins et al. (1951) refined the structural requirements for antibiotic activity in the chloramphenicol series, demonstrating the preparation of analogues with varying antibiotic activity (Collins et al., 1951).

  • Amoroso et al. (2008) explored 3MLCT luminescent agents for targeting mitochondria in biological imaging, enabling specific targeting in fluorescence microscopy (Amoroso et al., 2008).

Safety And Hazards

3-Chlorophenylacetone should not be released into the environment . It is recommended to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .

properties

IUPAC Name

1-(3-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNYPJMEQHTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370121
Record name 3-Chlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)propan-2-one

CAS RN

14123-60-5
Record name 3-Chlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B FU, N ZHANG, Z ZHANG, C DUAN - China Pharmacy, 2020 - pesquisa.bvsalud.org
… METHODS :By chiral synthesis , asymmetric reduction was carried out by using 3-chlorophenylacetone as raw material ,(1S,2R)-(-)-1-amino-2-indanol as catalyst,and borane- N,N-…
Number of citations: 0 pesquisa.bvsalud.org
L Deng, J Shen, W Wang - 2020 - pdf.hanspub.org
By utilizing the oxidation of sodium bromide under acidic conditions, bromine is generated immediately, and a bromination reaction occurs with m-chlorophenylacetone. After amination, …
Number of citations: 0 pdf.hanspub.org
K TANAKA, K KARIYONE, S UMIO - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
… and XIII with an ethanolic ferric chloride solution was so strong as to show the reactivity of these compounds, which was not observed in the case of 2—nitro~ 3—chlorophenylacetone (…
Number of citations: 11 www.jstage.jst.go.jp
V Weidmann, J Ploog, S Kliewer… - The Journal of …, 2014 - ACS Publications
… With 3-chlorophenylacetone 35d as a starting material, a reasonable yield of 41% for oxabicyclononane 40d (Table 1, entry 10) can be achieved at higher temperatures (reflux in CHCl …
Number of citations: 7 pubs.acs.org
J Jo, D Lee, YH Park, H Choi, J Han, DH Park… - European Journal of …, 2021 - Elsevier
A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed, synthesized and evaluated for their biological activities on glucose-stimulated insulin secretion (GSIS). …
Number of citations: 10 www.sciencedirect.com
邓莉平, 沈剑锋, 王玮 - Hans Journal of Chemical Engineering and …, 2020 - hanspub.org
作者: 邓莉平*: 绍兴文理学院, 化学化工学院药学系, 浙江绍兴; 绍兴文理学院元培学院, 医药与健康分院, 浙江绍兴; 浙江苏泊尔制药有限公司, 浙江绍兴; 沈剑锋: 浙江苏泊尔制药有限公司, 浙江…
Number of citations: 3 hanspub.org

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